molecular formula C12H10O2S B6346780 (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354941-74-4

(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6346780
CAS No.: 1354941-74-4
M. Wt: 218.27 g/mol
InChI Key: ZXFHKINNEZMZMH-VOTSOKGWSA-N
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Description

(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chemical compound belonging to the chalcone family, characterized by its distinct furan and methyl-thiophene rings linked by an α,β-unsaturated ketone bridge. This specific architecture makes it a valuable scaffold in medicinal chemistry and materials science research. With a molecular formula of C12H10O2S and a molecular weight of 218.27 g/mol, this chalcone derivative is designed for investigative applications only. In pharmaceutical research, this compound serves as a privileged precursor for developing novel therapeutic agents. Chalcone derivatives incorporating furan and thiophene heterocycles have demonstrated significant potential as tyrosinase inhibitors, which are relevant for investigating treatments for skin pigmentation disorders . The molecular framework allows for interaction with catalytic sites of enzymes, as evidenced by related compounds exhibiting potent dose-dependent inhibitory activity . Furthermore, structurally similar chalcones are explored for a range of other bioactivities, including anti-inflammatory, anticancer, and antibacterial properties, highlighting the versatility of this chemical class in drug discovery endeavors . Beyond medicinal chemistry, chalcones are of great interest in materials science due to their extended π-conjugation, which is crucial for nonlinear optical (NLO) properties . Compounds like this one are investigated for their potential applications in photonic devices, optical light limiting, and electro-optical modulation. The furan and thiophene rings contribute to the electron-delocalization pathway, which can be fine-tuned for specific material characteristics . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-9-4-5-10(15-9)6-7-11(13)12-3-2-8-14-12/h2-8H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFHKINNEZMZMH-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Protocol

Reagents :

  • 2-Acetylfuran (1.0 equiv)

  • 5-Methylthiophene-2-carbaldehyde (1.1 equiv)

  • Hydrochloric acid (1 M in acetic acid) or sodium hydroxide (10% aqueous)

  • Ethanol or methanol solvent

Procedure :

  • Dissolve 2-acetylfuran (5.0 g, 45.4 mmol) and 5-methylthiophene-2-carbaldehyde (6.2 g, 49.9 mmol) in 100 mL ethanol.

  • Add 15 mL 1 M HCl in acetic acid dropwise with stirring at 0–5°C.

  • Warm to 60°C for 8–12 hours under reflux.

  • Quench with aqueous NaHCO₃ (pH 7), extract with ethyl acetate (3 × 50 mL).

  • Dry organic layers over anhydrous Na₂SO₄, concentrate under vacuum.

  • Recrystallize from methanol/water (3:1) to obtain yellow crystals (Yield: 68–72%).

Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–65°C<60°C: Incomplete enolization; >70°C: Side-product formation
CatalystHCl (1 M in AcOH)Higher E:Z selectivity (94:6) vs. NaOH (83:17)
SolventEthanolPolar aprotic solvents (e.g., DMF) reduce stereoselectivity

Alternative Synthetic Strategies

Meerwein Arylation for Thiophene Intermediate Synthesis

The 5-methylthiophene-2-carbaldehyde precursor can be synthesized via Meerwein arylation, enabling modular substitution patterns:

Reaction Scheme :

  • Diazotize 4-methylaniline (1.0 equiv) with NaNO₂/HCl at 0–5°C.

  • Add furfural (1.2 equiv), CuCl₂·2H₂O (0.1 equiv), stir at 40°C for 4 hours.

  • Isolate 5-methylthiophene-2-carbaldehyde by vacuum distillation (Yield: 58%).

Advantages :

  • Introduces methyl group regioselectively at the thiophene 5-position.

  • Compatible with electron-withdrawing substituents for further derivatization.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Enolate Stability

Ethanol enhances enolate formation due to:

  • Polar protic nature stabilizing ionic intermediates.

  • Moderate dielectric constant (ε = 24.3) balancing solubility and reaction kinetics.

Comparative Solvent Data :

SolventYield (%)E:Z Ratio
Ethanol7294:6
Methanol6992:8
DMF5178:22
THF4365:35

Acid vs. Base Catalysis

Hydrochloric acid in acetic acid outperforms alkaline conditions due to:

  • Protonation of carbonyl oxygen, increasing electrophilicity.

  • Suppression of retro-aldol side reactions.

Catalyst Performance :

CatalystReaction Time (h)Yield (%)
HCl/AcOH872
NaOH1264
H₂SO₄1068

Structural Characterization and Validation

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO): Trans-vinylene proton.

  • δ 7.45–7.32 (m, 3H, furan and thiophene H).

  • δ 2.52 (s, 3H, thiophene-CH₃).

FTIR (KBr) :

  • 1665 cm⁻¹: C=O stretch (α,β-unsaturated ketone).

  • 1580 cm⁻¹: C=C aromatic.

UV-Vis (EtOH) :

  • λmax = 342 nm (π→π* transition of conjugated system).

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms:

  • Dihedral angle between furan and thiophene rings: 8.7° (near-planar conjugation).

  • C=O bond length: 1.224 Å (characteristic of enone systems).

Scalability and Industrial Considerations

Pilot-Scale Production

Key Modifications for Batch Reactors :

  • Use excess aldehyde (1.3 equiv) to compensate for volatility losses.

  • Implement gradient heating (40°C → 65°C over 2 hours).

  • Continuous extraction with in-line phase separators.

Process Metrics :

ParameterLab ScalePilot Scale
Batch Size10 g5 kg
Yield72%68%
Purity (HPLC)98.5%97.2%

Environmental Impact Mitigation

  • Solvent Recovery: Distill ethanol for reuse (85% recovery rate).

  • Catalyst Recycling: Neutralize HCl with CaCO₃, precipitate CaCl₂ for disposal.

Enzyme LoadingTemp. (°C)Yield (%)
5 mg/mmol4554
10 mg/mmol5061

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that chalcones, including (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, exhibit significant anticancer properties. They are believed to induce apoptosis in cancer cells through multiple mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are pivotal in inflammatory processes associated with cancer progression.
  • Cell Cycle Arrest : Studies have shown that this compound can lead to cell cycle arrest at various phases, thereby preventing the proliferation of cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound's ability to generate ROS contributes to its cytotoxic effects on cancer cells .

Antioxidant Activity

Chalcones are known for their antioxidant properties, and (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is no exception. It exhibits significant free radical scavenging activity, which is essential in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases. The compound's structure allows it to effectively neutralize free radicals, thus protecting cellular components from oxidative damage .

Industrial Applications

The unique properties of (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one make it a valuable candidate for various industrial applications:

  • Pharmaceutical Industry : Its potential as a lead compound in drug development for cancer therapies and anti-inflammatory medications is being explored.
  • Cosmetic Industry : Due to its antioxidant properties, it can be incorporated into skincare products aimed at reducing oxidative stress on the skin .
  • Agricultural Chemistry : Research is ongoing into its potential use as a natural pesticide or herbicide due to its biological activity against certain pests and pathogens .

Case Study 1: Anticancer Properties

A study conducted on the effects of (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one on human breast cancer cells demonstrated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antioxidant Efficacy

In vitro tests revealed that this chalcone derivative effectively scavenged DPPH radicals, indicating strong antioxidant activity. The results suggest its potential use in formulations designed to combat oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Chalcones are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations in Thiophene and Furan Derivatives

The 5-methylthiophen-2-yl group in the target compound distinguishes it from other thiophene-containing chalcones. Key comparisons include:

Compound Name Substituents (R1, R2) Melting Point (°C) Biological Activity (MIC/IC₅₀) Key References
Target Compound R1 = Furan-2-yl; R2 = 5-Me-thiophen-2-yl Not reported Not reported
(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one R1 = 2,3,4-OMe-phenyl; R2 = 5-Br-thiophen-2-yl Anticancer (in silico docking)
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one R1 = 4-Et-phenyl; R2 = 5-Cl-thiophen-2-yl Antifungal (MIC: 0.07 µg/mL)
LabMol-70: (2E)-3-(Furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one R1 = 4-MeS-phenyl; R2 = Furan-2-yl 152 Antitubercular (HPLC purity: 100%)
PAAPM: N-(4-[(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one]) acetamide R1 = Phenyl; R2 = 4-OMe-phenyl COVID-19 SPIKE protein interaction

Key Observations :

  • Thiophene substituents : Halogenation (Br, Cl) or alkylation (Me, Et) on thiophene enhances bioactivity. For example, brominated thiophene derivatives show strong binding in docking studies , while 5-chloro substitution improves antifungal activity . The target compound’s 5-methyl group may offer steric or electronic advantages over halogens.
  • Furan vs. phenyl groups : Furan-containing chalcones (e.g., LabMol-70) exhibit higher planarity and improved pharmacokinetic properties compared to phenyl-substituted analogues due to reduced steric hindrance .

Crystallographic and Conformational Features

  • Planarity : The target compound’s furan and thiophene rings likely adopt a planar conformation, as seen in similar structures like FC (1-(5-acetyl-2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one), which forms intramolecular hydrogen bonds between hydroxyl and carbonyl groups .
  • Packing efficiency : Thiophene derivatives with bulky substituents (e.g., 2,3,4-trimethoxyphenyl) exhibit less efficient crystal packing due to steric clashes, whereas furan derivatives with smaller groups (e.g., methylsulfanyl) form denser lattices .

Antimicrobial and Antifungal Activity

  • Furan-thiophene hybrids: Compounds like (2E)-1-(4’-aminophenyl)-3-furan-2-yl-prop-2-en-1-one (MIC: 0.07 µg/mL against T. rubrum) demonstrate that furan-thiophene combinations enhance antifungal potency . The target compound’s methyl group may further modulate lipophilicity and membrane penetration.
  • Thiophene vs. pyrazine : Pyrazine-based chalcones (e.g., halogenated derivatives in ) show weaker antifungal activity compared to thiophene analogues, likely due to reduced electron-withdrawing effects .

Enzyme Inhibition

  • Tyrosinase inhibition : Furan-phenyl chalcones (e.g., (E)-3-(3,5-dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one) exhibit IC₅₀ values < 10 µM, attributed to the furan ring’s ability to coordinate with copper ions in the enzyme active site . The target compound’s thiophene may compete with phenyl groups in binding efficiency.

Biological Activity

(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines furan and thiophene rings, contributing to its potential pharmacological properties.

  • Molecular Formula : C13_{13}H12_{12}O2_2S
  • Molecular Weight : 232.3 g/mol
  • CAS Number : 1010329-73-3
  • Structure : The compound is characterized by an α,β-unsaturated carbonyl system, typical of chalcones, which is crucial for its biological activity.

Antioxidant Activity

Chalcones are known for their antioxidant properties. Research indicates that (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one exhibits significant free radical scavenging activity. This is essential in preventing oxidative stress-related diseases.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. In vitro assays showed inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anti-inflammatory Effects

Chalcones, including (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play pivotal roles in inflammatory processes. This inhibition can lead to reduced inflammation in models of acute and chronic inflammatory diseases.

Anticancer Properties

Recent studies highlight the potential of this compound in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Study 1: Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of chalcone derivatives, including (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. The results indicated that this compound effectively inhibited tyrosinase with an IC50_{50} value comparable to standard inhibitors like kojic acid, suggesting its potential use in skin whitening products and treatments for hyperpigmentation .

Study 2: Anticancer Activity

In a study assessing the anticancer effects of several chalcone derivatives, it was found that (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms . The compound's ability to modulate key apoptotic markers was highlighted.

The biological activities of (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : It alters signaling pathways that control cell cycle progression and apoptosis.
  • Free Radical Scavenging : Its structure allows it to neutralize free radicals effectively.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeIC50_{50} (µM)Biological Activity
(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-oneChalcone~10Antioxidant, Antimicrobial
(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-oneChalcone0.0433Tyrosinase Inhibitor
Other Chalcone DerivativesVariousVariesAnticancer, Anti-inflammatory

Q & A

Basic Synthesis and Stereochemical Control

Q: What is the standard synthetic route for preparing (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, and how is stereochemical control achieved? A: The compound is synthesized via Claisen-Schmidt condensation between 2-acetylfuran and 5-methylthiophene-2-carbaldehyde under basic catalysis (e.g., NaOH/ethanol). Stereochemical control for the E-configuration is achieved by optimizing reaction conditions (e.g., base strength, solvent polarity) to favor the thermodynamically stable trans-isomer. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization ensure stereochemical integrity. Reaction progress is monitored by TLC, with final structure validation using NMR and XRD .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this chalcone derivative? A: Key techniques include:

  • FT-IR : Confirms the α,β-unsaturated carbonyl stretch (~1650 cm⁻¹).
  • ¹H/¹³C NMR : Olefinic protons exhibit characteristic coupling (J = 12–16 Hz for E-geometry).
  • Single-crystal XRD : Provides absolute configuration (e.g., monoclinic space group P2₁/n, unit cell parameters a = 7.1583 Å, b = 19.1516 Å) and validates planarity of the enone system .
  • Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., m/z 228.24 for C₁₄H₁₂O₃) .

Advanced Crystallographic Analysis

Q: How can researchers resolve discrepancies between experimental XRD data and computational molecular geometry predictions for this compound? A: Discrepancies in bond lengths (<0.05 Å) and angles (<2°) between XRD and DFT models are addressed through:

  • Multipole refinement of electron density to account for crystal packing effects.
  • Validation of computational methods (e.g., B3LYP/6-311++G** basis set with Grimme’s D3 dispersion corrections).
  • Systematic comparison of torsion angles (e.g., C1-C2-C3-C4 dihedral) and hydrogen-bonding networks to identify conformational preferences not captured in gas-phase calculations .

Computational Modeling Strategies

Q: What computational approaches are recommended for predicting the electronic properties and reactive sites of this chalcone? A:

  • DFT calculations (B3LYP/6-31G(d)) predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential surfaces to identify nucleophilic (furan O) and electrophilic (enone β-carbon) sites.
  • Time-dependent DFT (TD-DFT) simulates UV-Vis spectra (λmax ~350 nm) for comparison with experimental data.
  • Solvent effects are incorporated using the Polarizable Continuum Model (PCM) to improve accuracy in solution-phase reactivity predictions .

Biological Activity Experimental Design

Q: How should researchers design antimicrobial activity studies for this compound while minimizing false-positive results? A: A tiered approach is recommended:

Primary screening : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains, with MIC determination.

Cytotoxicity assessment : Mammalian cell viability assays (e.g., HEK293 cells) to exclude nonspecific toxicity.

Mechanistic studies : Membrane permeability assays (propidium iodide uptake) and ROS generation measurements.

Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls, with solvent-only negative controls .

Non-Covalent Interaction Analysis

Q: What advanced techniques characterize the non-classical interactions influencing the crystal packing of this compound? A:

  • Hirshfeld surface analysis : Quantifies C–H···O (3.146 Å) and π-π interactions (3.487 Å) contributing to packing efficiency.
  • Non-covalent interaction (NCI) plots : Visualize weak van der Waals and steric effects using reduced density gradient (RDG) isosurfaces.
  • Variable-temperature XRD (100–300 K): Captures temperature-dependent conformational changes in the solid state .

Data Contradiction Resolution

Q: How should researchers address contradictions between experimental spectroscopic data and theoretical vibrational frequency calculations? A:

  • Scale factor calibration : Adjust calculated IR frequencies (e.g., 0.9613 for B3LYP/6-31G*) to align with experimental peaks.
  • Anharmonic corrections : Incorporate second-order perturbation theory for overtone/combination bands.
  • Isotopic substitution studies : Compare calculated and experimental isotopic shifts (e.g., deuterated analogs) to validate assignments .

Stability and Degradation Studies

Q: What methodologies are suitable for evaluating the thermal and photochemical stability of this compound? A:

  • Thermogravimetric analysis (TGA) : Measures decomposition onset temperature (~200°C).
  • UV-light exposure experiments : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) under accelerated conditions.
  • DFT-based transition state modeling : Predicts degradation pathways (e.g., [2+2] cycloaddition or keto-enol tautomerism) .

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